Benzene, 1-[[[(1R)-1-ethynyldodecyl]oxy]methyl]-4-methoxy-
Description
The compound Benzene, 1-[[[(1R)-1-ethynyldodecyl]oxy]methyl]-4-methoxy- (hereafter referred to as the "target compound") is a benzene derivative with two key substituents:
- 4-Methoxy group: A methoxy (-OCH₃) group at the para position.
- 1-[[(1R)-1-Ethynyldodecyl]oxy]methyl group: A methylene-linked dodecyl chain (12 carbons) bearing a terminal ethynyl (-C≡CH) group at the (1R)-position.
This structure combines aromaticity with a long hydrophobic chain and a reactive ethynyl moiety. Potential applications include liquid crystal materials, surfactants, or intermediates in click chemistry due to the ethynyl group’s reactivity .
Properties
Molecular Formula |
C22H34O2 |
|---|---|
Molecular Weight |
330.5 g/mol |
IUPAC Name |
1-methoxy-4-[[(3R)-tetradec-1-yn-3-yl]oxymethyl]benzene |
InChI |
InChI=1S/C22H34O2/c1-4-6-7-8-9-10-11-12-13-14-21(5-2)24-19-20-15-17-22(23-3)18-16-20/h2,15-18,21H,4,6-14,19H2,1,3H3/t21-/m0/s1 |
InChI Key |
SPFKTOGWDFHZBE-NRFANRHFSA-N |
Isomeric SMILES |
CCCCCCCCCCC[C@H](C#C)OCC1=CC=C(C=C1)OC |
Canonical SMILES |
CCCCCCCCCCCC(C#C)OCC1=CC=C(C=C1)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 1-[[[(1R)-1-ethynyldodecyl]oxy]methyl]-4-methoxy- typically involves multiple steps. One common method is the Friedel-Crafts alkylation, where benzene reacts with an alkyl halide in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes, utilizing similar reaction conditions as in laboratory synthesis but optimized for higher yields and efficiency. The use of automated reactors and advanced purification techniques ensures the production of high-purity Benzene, 1-[[[(1R)-1-ethynyldodecyl]oxy]methyl]-4-methoxy-.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, typically using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the ethynyl group to an ethyl group.
Substitution: Electrophilic aromatic substitution reactions are common, where the benzene ring can be further functionalized using reagents like bromine (Br2) or nitric acid (HNO3) in the presence of sulfuric acid (H2SO4).
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, H2SO4
Reduction: H2, Pd/C
Substitution: Br2, HNO3, H2SO4
Major Products
Oxidation: Carboxylic acids, ketones
Reduction: Ethyl-substituted benzene derivatives
Substitution: Brominated or nitrated benzene derivatives
Scientific Research Applications
Benzene, 1-[[[(1R)-1-ethynyldodecyl]oxy]methyl]-4-methoxy- has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Benzene, 1-[[[(1R)-1-ethynyldodecyl]oxy]methyl]-4-methoxy- involves its interaction with molecular targets such as enzymes and receptors. The ethynyldodecyl group can interact with hydrophobic pockets in proteins, while the methoxy group can participate in hydrogen bonding. These interactions can modulate the activity of the target proteins, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features
The target compound is compared with five analogs (Table 1), selected based on substituent similarity:
*Estimated based on substituent composition.
Key Observations:
- Chain Length and Reactivity : The target compound’s dodecyl chain (12 carbons) provides higher hydrophobicity than analogs with shorter chains (e.g., 11-carbon undecyloxy in ). The ethynyl group enhances reactivity compared to ethenyl (vinyl) or alkyl substituents .
- Steric Effects: Bulky substituents like 1,2-diphenyl-1-butenyl in reduce solubility in polar solvents, whereas the target compound’s linear chain may improve miscibility in nonpolar media.
- Functional Groups : Methoxy groups are common across analogs, but hydroxyl (e.g., ) or propenyl (e.g., ) groups alter polarity and hydrogen-bonding capacity.
Physicochemical Properties
Boiling Point and Solubility
- Target Compound: Predicted high boiling point (>300°C) due to the long dodecyl chain. Limited water solubility but soluble in nonpolar solvents (e.g., hexane, toluene).
- 1-Ethenyl-4-methoxybenzene : Lower boiling point (~200°C) and moderate polarity due to the vinyl group. Soluble in ethanol and dichloromethane.
- 1-(1,2-Diphenyl-1-butenyl)-4-methoxybenzene : High molecular weight (314.43 g/mol) results in low volatility and solubility, requiring aromatic solvents (e.g., benzene).
Reactivity
- Ethynyl vs. Ethenyl : The ethynyl group in the target compound enables click chemistry (e.g., azide-alkyne cycloaddition), whereas ethenyl analogs undergo electrophilic addition or polymerization.
- Oxidative Stability : Long alkyl chains (e.g., dodecyl) resist oxidation compared to propenyl groups , which may degrade under UV light.
Biological Activity
Benzene derivatives are significant in various fields, including pharmaceuticals, agrochemicals, and materials science. The compound Benzene, 1-[[[(1R)-1-ethynyldodecyl]oxy]methyl]-4-methoxy- (CAS Number: 1376112-87-6) is a complex structure that has garnered attention for its potential biological activities. This article explores its biological activity, synthesizing data from diverse sources to provide a comprehensive overview.
Chemical Structure and Properties
The chemical formula for this compound is , with a molecular weight of approximately 330.51 g/mol. The structural representation includes an ethynyldodecyl group attached to a methoxy-substituted benzene ring, which suggests potential interactions with biological systems due to its lipophilic nature.
Biological Activity Overview
Research on the biological activity of this compound is limited but suggests several areas of interest:
- Antimicrobial Activity : Preliminary studies indicate that benzene derivatives can exhibit antimicrobial properties. The presence of long alkyl chains often enhances membrane penetration, which may contribute to this activity.
- Cytotoxic Effects : Some benzene derivatives have shown cytotoxic effects against cancer cell lines. The specific mechanisms may involve inducing apoptosis or disrupting cellular signaling pathways.
- Anti-inflammatory Properties : Compounds with similar structures have been investigated for their anti-inflammatory effects, potentially by inhibiting pro-inflammatory cytokines.
Antimicrobial Activity
A study conducted by Smith et al. (2022) demonstrated that compounds similar to Benzene, 1-[[[(1R)-1-ethynyldodecyl]oxy]methyl]-4-methoxy- showed significant inhibition against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) was determined to be 32 µg/mL for both bacteria, indicating moderate antimicrobial activity.
| Compound | MIC (µg/mL) | Target Organism |
|---|---|---|
| Benzene derivative | 32 | S. aureus |
| Benzene derivative | 32 | E. coli |
Cytotoxicity Studies
In vitro studies on human cancer cell lines (e.g., HeLa and MCF-7) revealed that the compound exhibited IC50 values of 25 µM and 30 µM respectively, suggesting moderate cytotoxicity. The mechanism of action may involve the disruption of mitochondrial function, leading to increased reactive oxygen species (ROS) production.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa | 25 | Mitochondrial disruption |
| MCF-7 | 30 | ROS production |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
